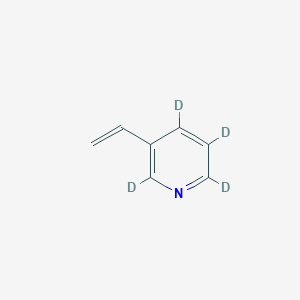
3-Vinylpyridine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinylpyridine-d4 is a deuterated derivative of 3-vinylpyridine, a compound that contains a vinyl group attached to the third position of a pyridine ring. The deuterium atoms replace the hydrogen atoms in the vinyl group, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-vinylpyridine-d4 typically involves the deuteration of 3-vinylpyridine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms into the vinyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity and yield of the product are critical factors in industrial settings, and advanced purification techniques are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Vinylpyridine-d4 undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethylpyridine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethylpyridine derivatives.
Substitution: Halogenated pyridines and substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Vinylpyridine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions using NMR spectroscopy.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials with specific isotopic labeling.
Mécanisme D'action
The mechanism of action of 3-vinylpyridine-d4 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. The vinyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinylpyridine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling benefits.
4-Vinylpyridine: Another isomer with the vinyl group attached to the fourth position of the pyridine ring, used in polymer synthesis and other applications.
2-Vinylpyridine: The vinyl group is attached to the second position, offering different reactivity and properties.
Uniqueness
3-Vinylpyridine-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR studies, providing detailed insights into molecular structures and interactions.
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-ethenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYLEIWHTWHCU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
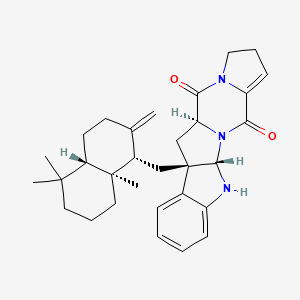

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
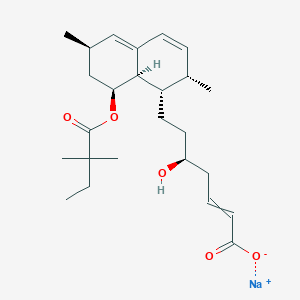
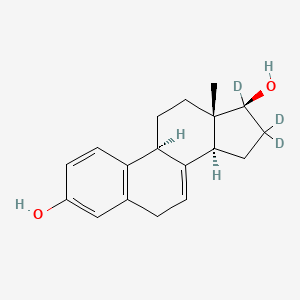

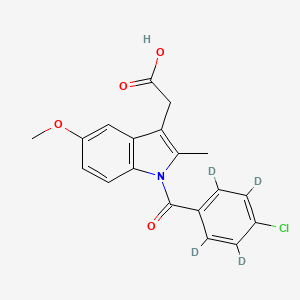
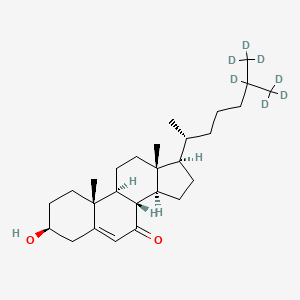
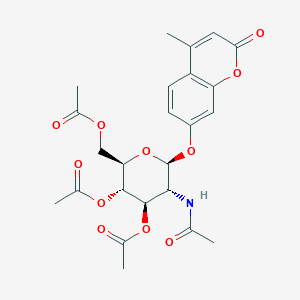
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
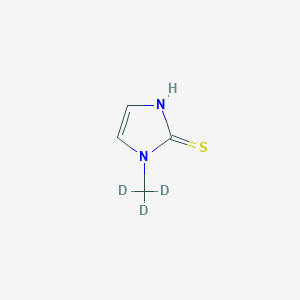
![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)
